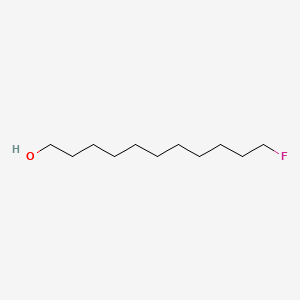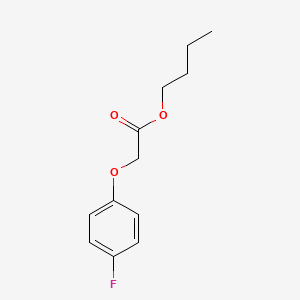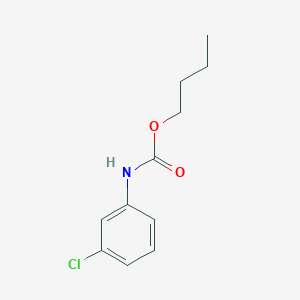
Carbamic acid, 3-chlorophenyl-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, 3-chlorophenyl-, butyl ester is an organic compound with the molecular formula C_11H_14ClNO_2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a butyl group, and the phenyl ring is substituted with a chlorine atom at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, 3-chlorophenyl-, butyl ester typically involves the reaction of 3-chlorophenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
3-Chlorophenyl isocyanate+Butanol→Carbamic acid, 3-chlorophenyl-, butyl ester
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions: Carbamic acid, 3-chlorophenyl-, butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carbamic acid and butanol.
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 3-Chlorophenyl carbamic acid and butanol.
Substitution: Various substituted carbamic acid derivatives depending on the nucleophile used.
科学的研究の応用
Carbamic acid, 3-chlorophenyl-, butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and stability.
作用機序
The mechanism of action of carbamic acid, 3-chlorophenyl-, butyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. This mechanism is particularly relevant in its potential antimicrobial and antifungal activities, where it targets essential enzymes in microbial cells.
類似化合物との比較
Carbamic acid, 3-chlorophenyl-, butyl ester can be compared with other similar compounds, such as:
- Carbamic acid, 3-chlorophenyl-, methyl ester
- Carbamic acid, 3-chlorophenyl-, ethyl ester
- Carbamic acid, phenyl-, butyl ester
Uniqueness:
- The presence of the butyl group in this compound imparts unique physical and chemical properties compared to its methyl and ethyl counterparts. The longer alkyl chain can influence its solubility, reactivity, and biological activity.
- The chlorine substitution on the phenyl ring also differentiates it from non-chlorinated analogs, affecting its reactivity and potential applications.
特性
CAS番号 |
2445-41-2 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC名 |
butyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-7-15-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
InChIキー |
BNTSUNVFPLPWCD-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



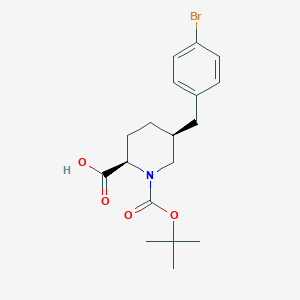
![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
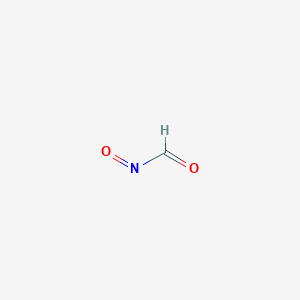

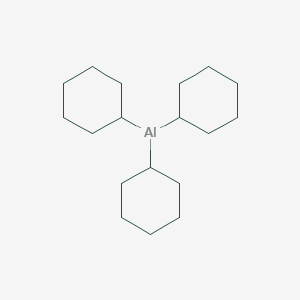
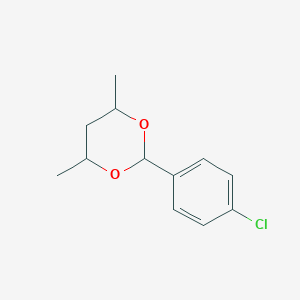

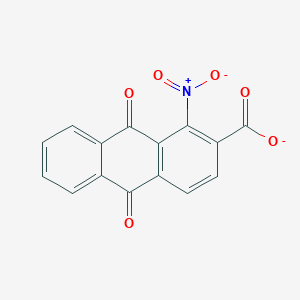
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
